7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyrazine scaffold. Common reagents used in these reactions include aldehydes, amines, and isocyanides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of new materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of 7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar imidazo core but differs in the fused ring structure.
Imidazo[1,5-a]pyridine: Another related compound with a different fused ring system.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: A compound with a similar triazolo core but different substituents.
Uniqueness
7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one is unique due to its specific substitution pattern and the resulting chemical properties
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
7-methyl-5,8-dihydroimidazo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C7H9N3O/c1-9-4-6-8-2-3-10(6)5-7(9)11/h2-3H,4-5H2,1H3 |
InChI Key |
VLMOYUYTMGIHSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=NC=CN2CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.